3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide
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Overview
Description
3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C8H5F4NS It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine and trifluoromethyl groups, along with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pressure can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways. The carbothioamide group can also play a role in the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-(trifluoromethyl)benzene: Similar structure but lacks the carbothioamide group.
1-Fluoro-3-(trifluoromethyl)benzene: Similar structure with the trifluoromethyl group in a different position.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but no fluorine or carbothioamide groups.
Uniqueness
3-Fluoro-2-(trifluoromethyl)benzene-1-carbothioamide is unique due to the presence of both the trifluoromethyl and carbothioamide groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F4NS |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H5F4NS/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) |
InChI Key |
QICGZISNMSLKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=S)N |
Origin of Product |
United States |
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